molecular formula C10H15ClN2 B13144341 N-Methyl-N-phenylazetidin-3-amine. hcl

N-Methyl-N-phenylazetidin-3-amine. hcl

Cat. No.: B13144341
M. Wt: 198.69 g/mol
InChI Key: KFKYNIUMRYEYRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-N-phenylazetidin-3-aminehydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-phenylazetidin-3-aminehydrochloride typically involves the reaction of N-methyl-N-phenylazetidin-3-amine with hydrochloric acid. The process can be carried out under various conditions, but a common method involves the use of an organic solvent such as dichloromethane or ethanol, with the reaction being conducted at room temperature .

Industrial Production Methods

In an industrial setting, the production of N-Methyl-N-phenylazetidin-3-aminehydrochloride may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-phenylazetidin-3-aminehydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines .

Scientific Research Applications

N-Methyl-N-phenylazetidin-3-aminehydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-Methyl-N-phenylazetidin-3-aminehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. This interaction can trigger various biochemical pathways, resulting in the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-N-phenylazetidin-3-aminehydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H15ClN2

Molecular Weight

198.69 g/mol

IUPAC Name

N-methyl-N-phenylazetidin-3-amine;hydrochloride

InChI

InChI=1S/C10H14N2.ClH/c1-12(10-7-11-8-10)9-5-3-2-4-6-9;/h2-6,10-11H,7-8H2,1H3;1H

InChI Key

KFKYNIUMRYEYRI-UHFFFAOYSA-N

Canonical SMILES

CN(C1CNC1)C2=CC=CC=C2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.